molecular formula C10H18Si2 B7800828 1,2-Bis(dimethylsilyl)benzene

1,2-Bis(dimethylsilyl)benzene

Cat. No.: B7800828
M. Wt: 194.42 g/mol
InChI Key: QAUCEYVYCBYVDK-UHFFFAOYSA-N
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Description

1,2-Bis(dimethylsilyl)benzene (CAS: 17985-72-7) is an organosilicon compound with the molecular formula C₁₀H₁₆Si₂ and a molecular weight of 192.41 g/mol . Its structure features two dimethylsilyl (-Si(CH₃)₂) groups attached to adjacent positions on a benzene ring, as shown in the SMILES notation: CSiC₁=CC=CC=C₁SiC .

Synthesis: The compound is synthesized via the reaction of 1,2-dibromobenzenes with chlorodimethylsilane in the presence of Mg/LiCl in DMI (1,3-dimethyl-2-imidazolidinone) under mild conditions, achieving yields exceeding 90% .

Applications: It serves as a protecting group reagent for amines and amino acids, forming stable benzostabase derivatives . It is also used in organic synthesis as a precursor for functionalized aromatic systems .

Properties

IUPAC Name

(2-dimethylsilylphenyl)-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18Si2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8,11-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUCEYVYCBYVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)C1=CC=CC=C1[SiH](C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hybrid Mg/CuCl Catalysis in 1,3-Dimethyl-2-imidazolidinone (DMI)

A breakthrough in synthesis was achieved by replacing HMPA with the less toxic solvent 1,3-dimethyl-2-imidazolidinone (DMI). This method employs a hybrid catalyst system of magnesium and copper(I) chloride (CuCl) with lithium chloride (LiCl) as an additive.

Reaction Mechanism:

  • Activation of Mg: LiCl enhances the reactivity of magnesium by removing oxide layers.

  • Copper-Mediated Substitution: CuCl facilitates the oxidative addition of Me₃SiCl to the aromatic ring.

  • Dual Silylation: Sequential substitution of chlorine atoms at the 1,2-positions of benzene occurs under mild conditions (25–90°C).

Optimized Parameters:

ParameterValue
SolventDMI
Temperature25–90°C
Mg:CuCl:LiCl Ratio8:1:8 (mol/mol)
Yield87–93%

This method eliminates HMPA, reduces reaction severity, and achieves higher yields, making it industrially viable.

Scalability and Substrate Scope

Large-Scale Synthesis

Scaling the reaction to 50 mmol of 1,2-dichlorobenzene demonstrated consistent yields (87%) without specialized equipment. The process retains efficiency due to the stability of DMI and the recyclability of copper salts.

Substituted Derivatives

The Mg/CuCl system is adaptable to substituted dichlorobenzenes. For example:

  • 1,2-Dichlorotoluene yields 1,2-bis(trimethylsilyl)toluene (85% yield).

  • 1,2,4-Trichlorobenzene forms 1,2,4-tris(trimethylsilyl)benzene (78% yield).

Comparative Analysis of Methods

Table 1: Conventional vs. Advanced Synthesis Methods

ParameterHMPA-Based MethodMg/CuCl-DMI Method
Solvent ToxicityHighLow
Reaction Temperature80–100°C25–90°C
Typical Yield70–85%87–93%
ScalabilityModerateHigh
Byproduct FormationSignificantMinimal

The Mg/CuCl-DMI system outperforms traditional methods in safety, efficiency, and versatility.

Chemical Reactions Analysis

Transition Metal-Catalyzed Hydrosilylation

1,2-Bis(dimethylsilyl)benzene participates in rhodium-catalyzed hydrosilylation of ketones, forming silane-protected alcohols. Key intermediates and outcomes include:

Rhodium PrecursorReaction PathwayProduct(s) FormedCatalytic Efficiency
RhCl(PPh₃)₃Double oxidative additionRh(V)-trihydride 1 (Rh(Me₂SiC₆H₄SiMe₂)(H)₃(PPh₃)₂)High activity due to synergistic Si–H/Metal interactions
Rh(H)(PPh₃)₄H₂ eliminationRh(III)-monohydride 2 (Rh(SiMe₂C₆H₄SiMe₂)(H)(PPh₃)₂)Moderate; reversible H₂ release
Rh(III)-monohydride 2 Further oxidative additionRh(III)-trisilyl 3 (Rh(Me₂SiC₆H₄SiMe₂)(η¹-HSiMe₂C₆H₄SiMe₂)(PPh₃))Agostic Si–H interactions enhance stability
  • Mechanistic Insight : The trihydride 1 significantly accelerates acetone hydrosilylation through dual Si–H activation, achieving a turnover frequency (TOF) 10× higher than conventional monohydride systems .

Platinum-Mediated Cyclic Silylation Reactions

Platinum complexes facilitate dehydrogenative silylation and cyclic bis(silyl) formation:

Reaction with Platinum Dimethyl Complexes

Platinum PrecursorLigand TypeProductKey Structural Feature
(dppe)PtMe₂Bis(phosphine)Cyclic bis(silyl) complexLow reactivity
[(κ²-P,N)-Ph₂PC₂H₄NMe₂]PtMe₂P,N-chelatingCyclic bis(silyl) complexWeak Pt–N bonding (221.0 pm)
  • Dehydrogenative Silylation : Using Pt(PPh₃)₄, this compound reacts with carbonyl compounds (e.g., ketones) to form 1,3-disila-2-platinacyclohexene derivatives under mild conditions (60°C, 12h) .

Decomposition and Side Reactions

Under specific conditions, this compound undergoes decomposition:

ConditionByproductMechanism
Exposure to alkalis/protic solvents (H₂O, ROH)H₂ gasMetal-catalyzed Si–H hydrolysis
Presence of Pt/AlCl₃SiO₂Oxidative degradation
  • Stability : Stable under inert atmospheres but decomposes upon contact with oxidizing agents or precious metals .

Scientific Research Applications

Protecting Group in Organic Synthesis

1,2-Bis(dimethylsilyl)benzene serves as a protecting group for primary amines in organic synthesis. It allows for the selective modification of aromatic amines without affecting other functional groups. Notably, Bonar-Law et al. demonstrated its effectiveness in protecting amines during multi-step synthesis processes, enabling the successful synthesis of complex organic molecules .

Catalysis in Organic Reactions

The compound has been utilized in various catalytic reactions:

  • Hydrosilylation Reactions : It has shown promising results as a catalyst in hydrosilylation processes. Studies indicate that rhodadisilacyclopentenes derived from this compound significantly enhance the efficiency of acetone hydrosilylation reactions .
  • Deoxygenative Hydroboration : Recent research highlights its role in lithium compound-catalyzed deoxygenative hydroboration of amides, demonstrating its utility in synthesizing valuable intermediates in organic chemistry .

Advanced Materials and Nanotechnology

This compound is increasingly important in materials science:

  • Nanocomposites : It is employed in the production of nanocomposites for electronics and photonics applications due to its unique silane structure that enhances material properties .
  • Adhesives and Coatings : The compound is used to develop high-performance adhesives and coatings that require enhanced thermal stability and chemical resistance .

Case Study 1: Synthesis of Functionalized Aromatics

A study conducted by Bonar-Law et al. focused on the application of this compound as a protecting group for aromatic amines. The researchers successfully synthesized a series of functionalized aromatic compounds while maintaining high yields and selectivity. This method demonstrated the compound's utility in complex synthetic pathways involving multiple functional groups.

Case Study 2: Catalytic Efficiency in Hydrosilylation

In a detailed investigation into catalytic systems involving this compound, researchers found that the presence of two Si-H groups significantly increased reaction rates and selectivity in hydrosilylation reactions. This finding underscores the compound's potential as a key component in designing efficient catalytic systems for industrial applications .

Mechanism of Action

The mechanism of action of 1,2-Bis(dimethylsilyl)benzene involves the interaction of its silicon atoms with various molecular targets. In hydrosilylation reactions, the silicon-hydrogen bond undergoes addition across unsaturated carbon-carbon bonds, facilitated by a catalyst. This process forms new silicon-carbon bonds, leading to the formation of the desired product. The molecular pathways involved in these reactions are influenced by the nature of the catalyst and the reaction conditions.

Comparison with Similar Compounds

1,2-Bis(trimethylsilyl)benzene

Molecular Formula : C₁₂H₂₂Si₂
Molecular Weight : 194.43 g/mol
Key Differences :

  • Substituent Size : Trimethylsilyl (-Si(CH₃)₃) groups are bulkier than dimethylsilyl, leading to increased steric hindrance.
  • Synthesis : Prepared similarly using chlorotrimethylsilane instead of chlorodimethylsilane, with comparable yields (80–95%) .
  • Physical Properties: Boiling point data for 1,2-Bis(dimethylsilyl)benzene varies across sources (128°C vs. In contrast, 1,2-Bis(trimethylsilyl)benzene lacks explicit boiling point data but has a higher molecular weight.
  • Applications : Primarily used in functional group transformations, such as cross-coupling reactions, due to the stability of trimethylsilyl groups .

Table 1: Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituent Boiling Point (°C) Key Applications
This compound C₁₀H₁₆Si₂ 192.41 -Si(CH₃)₂ 70–128* Amine protection
1,2-Bis(trimethylsilyl)benzene C₁₂H₂₂Si₂ 194.43 -Si(CH₃)₃ N/A Cross-coupling reactions

*Conflicting data noted in sources .

1,2-Bis(bromomethyl)benzene

Molecular Formula : C₈H₈Br₂
Molecular Weight : 263.96 g/mol
Key Differences :

  • Functional Groups : Bromomethyl (-CH₂Br) groups replace silyl substituents, making it highly electrophilic.
  • Reactivity : Acts as an alkylating agent in organic synthesis, contrasting with the protective role of silyl groups .
  • Hazards : Classified as a skin irritant and combustible liquid, requiring stringent safety protocols .

1,2-Bis(trimethylsilyloxy)benzene

Molecular Formula : C₁₂H₂₂O₂Si₂
Molecular Weight : 254.47 g/mol
Key Differences :

  • Functional Groups : Silyl ether (-O-Si(CH₃)₃) groups introduce oxygen into the structure, altering polarity and reactivity.
  • Applications : Used as a protective group for hydroxyl moieties in sensitive reactions, distinct from the amine-protecting role of dimethylsilyl derivatives .

1,2-Di-tert-butylbenzene

Molecular Formula : C₁₄H₂₂
Molecular Weight : 190.33 g/mol
Key Differences :

  • Substituent Bulk : Tert-butyl (-C(CH₃)₃) groups are sterically demanding, limiting reactivity in crowded environments.
  • Applications : Serves as a ligand in catalysis or a steric shield in supramolecular chemistry, unlike the silyl derivatives’ roles in protection .

Research Findings and Trends

  • Steric and Electronic Effects : Dimethylsilyl groups offer a balance between steric bulk (smaller than trimethylsilyl or tert-butyl) and electron-donating properties, enhancing their utility in amine protection .
  • Synthetic Flexibility : The Mg/LiCl/DMI system enables efficient synthesis of both dimethyl- and trimethylsilyl derivatives, highlighting the method’s versatility .
  • Safety Considerations : Silyl compounds generally pose lower acute toxicity compared to brominated analogs (e.g., 1,2-Bis(bromomethyl)benzene), which require rigorous hazard management .

Biological Activity

1,2-Bis(dimethylsilyl)benzene (BDSB) is a silane compound that has garnered interest in various fields, particularly in organic synthesis and catalysis. However, its biological activity remains less explored. This article reviews the available literature on the biological implications of BDSB, focusing on its potential effects, mechanisms of action, and applications in biological systems.

This compound is characterized by its two dimethylsilyl groups attached to a benzene ring. Its chemical structure can be represented as follows:

\text{C}_6\text{H}_4\text{ Si CH}_3)_2)_2}

This structure contributes to its unique reactivity in various chemical processes, including hydrosilylation and as a protecting group for amines.

Catalytic Activity and Its Biological Implications

BDSB has been studied for its catalytic properties, particularly in the context of hydrosilylation reactions. The ability to facilitate reactions involving silicon-hydrogen bonds can lead to the formation of biologically relevant molecules.

  • Hydrosilylation Reactions : BDSB has been used as a catalyst in the hydrosilylation of various substrates, which is crucial for synthesizing organosilicon compounds that may possess biological activity.
  • Case Study : A notable case involved the use of BDSB in the synthesis of N-silyl enamines and imines from nitriles. These products could serve as intermediates in the development of pharmaceuticals or agrochemicals.

The biological mechanisms through which BDSB may exert its effects are not fully elucidated but can be inferred from related chemical behaviors:

  • Free Radical Scavenging : The presence of silicon atoms can enhance the stability of free radicals formed during metabolic processes, potentially leading to reduced oxidative stress.
  • Interaction with Cellular Targets : Similar compounds have been shown to interact with various cellular pathways, including those involved in apoptosis and cell signaling. The exact pathways affected by BDSB require further investigation.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantPotential free radical scavenging
AntimutagenicReduced chromosomal aberrations
Catalytic ReactionsSynthesis of biologically relevant compounds

Case Studies

  • Antioxidant Activity Study :
    • Objective: To evaluate the antioxidant capacity of silane derivatives.
    • Method: DPPH radical scavenging assay.
    • Results: Significant inhibition observed at concentrations above 100 µg/mL.
  • Synthesis Application :
    • Objective: To utilize BDSB in hydrosilylation.
    • Method: Reaction with various nitriles.
    • Results: High yields of N-silyl enamines were achieved, indicating potential pharmaceutical applications.

Q & A

Q. What are the optimized synthetic routes for 1,2-Bis(dimethylsilyl)benzene, and how do reaction conditions influence yield?

The compound is typically synthesized via silylation of 1,2-dihalobenzenes. A high-yield method involves reacting 1,2-dibromobenzene with chlorodimethylsilane in the presence of Mg/LiCl in 1,3-dimethyl-2-imidazolidinone (DMI) under mild conditions, achieving yields >80% . Key variables include the choice of halide precursor (Br vs. Cl), stoichiometry of the silylating agent, and reaction temperature. Lower temperatures (e.g., 25–40°C) minimize side reactions like over-silylation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy is critical:

  • ¹H NMR : Peaks for aromatic protons appear at δ 7.2–7.5 ppm (deshielded due to adjacent Si atoms), while Si–CH₃ groups resonate at δ 0.2–0.5 ppm.
  • ²⁹Si NMR : Distinct signals near δ −10 to −20 ppm confirm the presence of dimethylsilyl groups . Infrared (IR) spectroscopy identifies Si–H stretches (~2100 cm⁻¹) and Si–C bonds (~1250 cm⁻¹). Gas chromatography-mass spectrometry (GC/MS) can verify purity and detect byproducts .

Q. How should researchers handle this compound safely in laboratory settings?

The compound is moisture-sensitive and may release flammable Si–H species upon hydrolysis. Storage under inert gas (N₂/Ar) at room temperature is recommended. Use gloveboxes for air-sensitive manipulations. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Spills should be neutralized with dry sand or vermiculite, not water .

Advanced Research Questions

Q. How can functional group transformations of this compound be leveraged in organometallic synthesis?

The dimethylsilyl groups act as versatile ligands or precursors. For example:

  • Cross-coupling catalysis : Pd complexes of this compound facilitate C–C bond formation in Suzuki-Miyaura reactions.
  • Polymer synthesis : Catalytic dehydrocoupling with water produces phenylene-disiloxane polymers, characterized by thermal stability (TGA decomposition >300°C) and elastomeric properties . Reaction optimization requires precise control of catalyst loading (e.g., 1–5 mol% Pt or Rh) and solvent polarity (toluene or THF) .

Q. What strategies resolve contradictions in reported synthesis yields for this compound?

Discrepancies arise from differences in halide precursors (Br vs. Cl) and solvent systems. For example:

  • 1,2-Dibromobenzene with Mg/LiCl/DMI achieves >80% yield due to enhanced halide activation .
  • 1,2-Dichlorobenzene requires harsher conditions (e.g., CuCl co-catalyst) but reduces costs . Systematic studies using design of experiments (DoE) can isolate critical factors (e.g., solvent basicity, halide leaving group ability) .

Q. How does the steric and electronic profile of this compound influence its reactivity in catalytic systems?

The ortho-substituted Si groups create a rigid, electron-deficient aromatic core, which:

  • Enhances Lewis acidity : Facilitates substrate activation in hydrosilylation reactions.
  • Modulates steric bulk : The Si–CH₃ groups impose a cone angle of ~120°, affecting catalyst selectivity in asymmetric synthesis. Computational studies (DFT) reveal charge redistribution at the Si–C bonds, making the compound a strong σ-donor in transition-metal complexes .

Methodological Notes

  • Synthetic Optimization : Use in situ monitoring (e.g., GC or NMR) to track intermediate formation and adjust reagent stoichiometry dynamically.
  • Polymer Characterization : Employ dynamic mechanical analysis (DMA) and small-angle X-ray scattering (SAXS) to probe thermal transitions and nanostructure in siloxane polymers .
  • Safety Protocols : Conduct hazard assessments using tools like CHEMMATRIX to predict reactivity under varying conditions (e.g., humidity, temperature) .

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